(S)-2-(tert-Butyl)piperazine dihydrochloride
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Overview
Description
(S)-2-(tert-Butyl)piperazine is a chiral compound with the molecular formula C8H18N2. It is a colorless liquid widely used in pharmaceutical research and development due to its unique structure and chiral nature . This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds and drug candidates .
Preparation Methods
The synthesis of (S)-2-(tert-Butyl)piperazine typically involves several chemical reactions, including esterification, hydrolysis, and substitution reactions . One common synthetic route involves the reaction of tert-butylamine with piperazine under specific conditions to yield the desired product. Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
(S)-2-(tert-Butyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-2-(tert-Butyl)piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-2-(tert-Butyl)piperazine involves its interaction with molecular targets and pathways in biological systems. The compound’s polar nitrogen atoms and conformational flexibility allow it to interact favorably with macromolecules, enhancing its biological activity . The specific molecular targets and pathways depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
(S)-2-(tert-Butyl)piperazine can be compared with other similar compounds, such as:
tert-Butyl piperazine-1-carboxylate: This compound is also used as a building block in pharmaceutical synthesis and has similar chemical properties.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This derivative has been studied for its antibacterial and antifungal activities.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative with biological activity, including antibacterial and antifungal properties.
The uniqueness of (S)-2-(tert-Butyl)piperazine lies in its chiral nature and its ability to serve as a versatile building block in the synthesis of various pharmaceutical compounds and drug candidates .
Biological Activity
(S)-2-(tert-Butyl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by the presence of a tert-butyl group at the 2-position. Its molecular formula is C₈H₁₈Cl₂N₂, and it has a molecular weight of 209.15 g/mol. The compound's structure contributes to its interaction with various biological targets, particularly in the central nervous system and for potential anti-inflammatory applications.
1. Antagonistic Activity on Histamine Receptors
Research has demonstrated that this compound exhibits significant binding affinity to human histamine H₃ receptors (hH₃R). In a study evaluating various derivatives, it was found that compounds with similar piperazine structures showed affinities ranging from 16.0 nM to 120 nM, indicating potential for therapeutic applications in neurological disorders .
Table 1: Binding Affinity of Piperazine Derivatives to hH₃R
Compound ID | Binding Affinity (K_i, nM) |
---|---|
4 | 16.0 |
10 | 50.0 |
16 | 120.0 |
22 | 80.0 |
2. Anticonvulsant Activity
Compounds related to (S)-2-(tert-Butyl)piperazine have shown promising anticonvulsant properties in animal models. Specifically, derivatives were tested in the maximal electroshock-induced seizure (MES) model, where they demonstrated significant protective effects against seizures, suggesting their potential use in epilepsy treatment .
3. Anti-inflammatory Potential
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that piperazine derivatives can modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-κB), a key regulator in the inflammatory response . This mechanism could position this compound as a candidate for treating inflammatory diseases.
Case Study: Anticancer Activity
In a study focusing on the anticancer activity of piperazine derivatives, this compound was evaluated against various cancer cell lines. The results indicated that certain modifications to the piperazine structure enhanced cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with observed IC₅₀ values in the low micromolar range .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Remarks |
---|---|---|
MCF-7 | 0.65 | Induces apoptosis |
MEL-8 | 2.41 | Moderate activity |
U-937 | >10 | Limited effect |
Research on Multidrug Resistance
Further studies have explored the potential of this compound as an efflux pump inhibitor in multidrug-resistant bacteria such as Escherichia coli. The compound was found to enhance the efficacy of conventional antibiotics by inhibiting the AcrAB-TolC efflux pump, suggesting its role as an antibiotic potentiator .
Properties
IUPAC Name |
(2S)-2-tert-butylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2,3)7-6-9-4-5-10-7;;/h7,9-10H,4-6H2,1-3H3;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVAHPAJPGKVHW-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1CNCCN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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